molecular formula C19H20N2O4 B3039006 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one CAS No. 947020-04-4

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one

Cat. No.: B3039006
CAS No.: 947020-04-4
M. Wt: 340.4 g/mol
InChI Key: PIVRMZMXIYWWCJ-UHFFFAOYSA-N
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Description

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is a complex organic compound with the molecular formula C19H20N2O4. It is known for its unique chemical structure, which includes a quinolinone core substituted with methoxy and dimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyaniline with formaldehyde and 7-methoxy-1,2-dihydroquinolin-2-one under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Nucleophiles like halides, amines, under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is unique due to its specific combination of a quinolinone core with methoxy and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is a synthetic compound belonging to the dihydroquinolinone class, characterized by its bicyclic structure and specific functional groups. Its molecular formula is C19H20N2O4, with a molecular weight of 340.37 g/mol. The compound features a methoxy group at the 7-position and a dimethoxyphenyl group linked via an amino group at the 3-position, contributing to its potential biological activities.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs) . RTKs are crucial in cell signaling pathways that regulate various cellular processes, including proliferation and survival, which are often dysregulated in cancer. Specifically, compounds similar to this one have shown promising results in inhibiting:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These activities suggest potential applications in cancer therapy and other diseases where RTK signaling is implicated.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of quinolinones possess activity against various pathogens, including Mycobacterium tuberculosis. The biological evaluation demonstrated that certain analogs exhibited significant antimycobacterial activity with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. The following table summarizes key features and related compounds:

Compound NameStructureKey Features
4-AminoquinolineStructureAntimalarial activity; simple amino substitution.
7-Hydroxy-1,2-dihydroquinolin-2-oneStructureHydroxy group enhances solubility; potential neuroprotective effects.
3-(Dimethylamino)-7-methoxy-1,2-dihydroquinolin-2-oneStructureDimethylamino group increases lipophilicity; studied for antitumor properties.

The combination of methoxy and dimethoxy groups in this compound may confer distinct pharmacological properties compared to other similar compounds.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

  • Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing inhibition of cell growth at micromolar concentrations.
  • Antimycobacterial Activity : In vitro evaluations against Mycobacterium tuberculosis revealed effective inhibition with an IC50 value of approximately 2.93 µM .

In Vivo Studies

Animal models have further elucidated the therapeutic potential of this compound:

  • A study demonstrated significant reduction in parasitemia in a P. berghei infected mouse model using related quinolinone derivatives.
  • The effectiveness was highlighted by a single dose leading to a 96% reduction in parasitemia, showcasing its potential as an antimalarial agent .

Properties

IUPAC Name

3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-15-6-4-12-8-13(19(22)21-16(12)10-15)11-20-14-5-7-17(24-2)18(9-14)25-3/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRMZMXIYWWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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